molecular formula C17H19NO2 B8592006 2-Benzyl-5,6-dimethoxyisoindoline CAS No. 114041-14-4

2-Benzyl-5,6-dimethoxyisoindoline

Cat. No.: B8592006
CAS No.: 114041-14-4
M. Wt: 269.34 g/mol
InChI Key: JCVIFYPKIZMTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-5,6-dimethoxyisoindoline is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

114041-14-4

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-benzyl-5,6-dimethoxy-1,3-dihydroisoindole

InChI

InChI=1S/C17H19NO2/c1-19-16-8-14-11-18(10-13-6-4-3-5-7-13)12-15(14)9-17(16)20-2/h3-9H,10-12H2,1-2H3

InChI Key

JCVIFYPKIZMTNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CC2=C1)CC3=CC=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.35 g (10 mmol) of 4,5-bischloromethyl veratrol was added at room temperature to a suspension comprising 5 ml of a 50% sodium hydroxide aqueous solution, 25 ml of toluene, 1.25 g (11.66 mmol) of benzylamine and 0.2 g of a Starks catalyst. The mixture was stirred at room temperature for 20 hours, and then the organic layer was separated and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the crystalline residue was washed with isopropyl ether to obtain 1.87 g (yield: 70.0%) of the above identified compound as colorless needle-like crystals.
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2.35 g
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reactant
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1.25 g
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reactant
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0.2 g
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25 mL
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solvent
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Synthesis routes and methods II

Procedure details

2.35 g (10 mmol) of 4,5-bis(chloromethyl)veratrol was added at room temperature to a suspension comprising 5 ml of a 50% sodium hydroxide aqueous solution, 25 ml of toluene, 1.25 g (11.66 mmol) of benzylamine and 0.2 g of Starks catalyst (a 90% aqueous solution), and the mixture was stirred for 20 hours. The organic layer was separated, dried over anhydrous sodium sulfate and concentrated to dryness under reduced pressure. The crystal residue was washed with diisopropyl ether to obtain 1.87 g of the above identified compound as colorless needle crystals.
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2.35 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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1.25 g
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reactant
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[Compound]
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aqueous solution
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reactant
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0.2 g
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catalyst
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25 mL
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solvent
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